2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. Key structural elements include:
- 4-(1H-pyrrol-1-yl): Aromatic heterocycle capable of π-π interactions in biological targets.
- N-[4-(trifluoromethoxy)phenyl]acetamide: The trifluoromethoxy group introduces strong electron-withdrawing effects, which may optimize receptor binding affinity .
This structure is part of a broader class of 1,2,4-triazole derivatives investigated for diverse pharmacological activities, including antiproliferative, anti-inflammatory, and neuroprotective effects.
Properties
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-14-22-23-16(25(14)24-9-3-4-10-24)28-11-15(26)21-12-5-7-13(8-6-12)27-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRRUZIAKPONCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" can be achieved through a multi-step process involving the formation of the triazole ring, followed by sulfonation and subsequent acetamide formation. Here is a generalized synthetic route:
Formation of the triazole ring: : Starting from appropriate pyrrole and ethyl-substituted precursors, the triazole ring can be synthesized through cyclization reactions using azide intermediates.
Sulfonation: : The triazole intermediate undergoes sulfonation using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Acetamide formation: : The sulfonated triazole is then reacted with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride or another acylation reagent to form the final acetamide compound.
Industrial Production Methods
In industrial settings, the synthesis of such a compound would be optimized for yield, purity, and cost-efficiency. Continuous flow chemistry or batch reactors can be employed, ensuring precise control over reaction parameters. Catalysts and automated systems may be used to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
"2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" can undergo various chemical reactions:
Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The triazole ring can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: : The acetamide group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the trifluoromethoxy group is displaced.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
Reduction: : Sodium borohydride (NaBH₄)
Substitution: : Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidized derivatives (sulfoxides, sulfones)
Reduced triazole derivatives
Substituted acetamide derivatives
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development : The compound's structural features may impart specific pharmacological properties, making it a candidate for therapeutic agents. Its triazole moiety is known for antifungal and antibacterial activities, suggesting that this compound could be explored for similar applications.
Case Studies
Research indicates that triazole derivatives have shown considerable promise in combating fungal infections. For instance, studies on related compounds have demonstrated efficacy against Candida species with minimum inhibitory concentrations (MIC) lower than traditional treatments like fluconazole .
Biological Research
Enzyme Interaction Studies : The compound can serve as a probe to investigate biological pathways involving triazole derivatives. It may interact with specific enzymes or proteins, allowing researchers to study enzyme kinetics and binding mechanisms.
Materials Science
Development of Specialty Chemicals : The unique structure of the compound allows it to be utilized in the synthesis of novel materials or agrochemicals. Its reactivity can be harnessed to create new compounds with desirable properties in various industrial applications.
Uniqueness
What distinguishes 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide from other compounds is its specific combination of functional groups that provide a unique balance of reactivity and stability.
Mechanism of Action
The mechanism by which "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" exerts its effects depends on its interaction with biological targets:
Molecular Targets: : Potential targets include enzymes with active sites that can accommodate the triazole ring, or proteins that interact with the acetamide moiety.
Pathways Involved: : The compound might inhibit or activate specific biological pathways by binding to key proteins or receptors, modulating their function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares substituents and functional groups of the target compound with analogs from the literature:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound enhances binding affinity but reduces aqueous solubility compared to methoxy or amino substituents .
- Heterocyclic Substituents: Pyrrole (target) vs. Pyrazole’s hydrogen-bonding capacity may improve target specificity in insecticides, whereas pyrrole’s aromaticity favors interactions in eukaryotic systems .
Biological Activity
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS Number: 896297-94-2) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse sources of research.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring linked to a pyrrole moiety and a trifluoromethoxyphenyl acetamide group. The molecular formula is with a molecular weight of 440.5 g/mol. Its unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 896297-94-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the introduction of the trifluoromethoxy group has been achieved through nucleophilic substitution reactions on fluorinated aromatic compounds.
Antimicrobial Activity
Research indicates that compounds with triazole and pyrrole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have been reported to exhibit cytotoxic effects against breast cancer cells .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazole derivatives, including our compound, against clinical isolates. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature aids in permeating cellular membranes, leading to cellular dysfunction.
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the triazole-thiol intermediate via refluxing hydrazides and iso-thiocyanates in ethanol, followed by NaOH/HCl treatment .
- Thiol-alkylation using 2-chloroacetonitrile in DMF with NaOH as a base to introduce the sulfanyl-acetamide moiety . Key reagents: isonicotinohydrazide, iso-thiocyanatobenzene, 2-chloroacetonitrile, and coupling agents like HBTU for amidation .
Q. How is the structural identity of the compound confirmed?
Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly the triazole ring and trifluoromethoxy group .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Infrared spectroscopy (IR) to identify functional groups (e.g., C=O, C-S) .
Q. What are the primary biological targets or activities reported for this compound?
Triazole derivatives are associated with:
- Antimicrobial activity : Targeting bacterial enzymes (e.g., dihydrofolate reductase) via triazole-thiol interactions .
- Anticancer potential : Inducing apoptosis through caspase-3 activation, as observed in analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Reflux at 80–100°C for intermediate formation minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Zeolite (Y-H) or pyridine improves reaction rates in heterocyclic ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures >95% purity .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic stability and target binding .
- Pyrrole vs. pyridine moieties : Pyrrole-containing analogs show higher antifungal activity due to improved membrane penetration .
- Dose-response studies and molecular docking (e.g., AutoDock Vina) can resolve contradictory bioactivity data .
Q. What computational methods are used to model the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- Molecular Dynamics (MD) : Simulates ligand-protein binding kinetics (e.g., with CYP450 enzymes) .
- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bonds with active-site residues) .
Methodological Guidance
Q. How to assess the compound’s stability under varying pH and light conditions?
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light sensitivity : Expose to UV (254 nm) and visible light; analyze photodegradants using LC-MS .
Q. What strategies are recommended for resolving low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Standardize assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Validate purity : Impurities >5% can skew results; confirm via NMR and elemental analysis .
- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
